1-phenyl-N-[(5-phenylfuran-2-yl)methyl]methanamine;hydrochloride
Description
1-phenyl-N-[(5-phenylfuran-2-yl)methyl]methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenyl group and a furan ring, which contribute to its distinctive chemical properties.
Properties
IUPAC Name |
1-phenyl-N-[(5-phenylfuran-2-yl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO.ClH/c1-3-7-15(8-4-1)13-19-14-17-11-12-18(20-17)16-9-5-2-6-10-16;/h1-12,19H,13-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBGWKUOWBLEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-[(5-phenylfuran-2-yl)methyl]methanamine;hydrochloride typically involves the reaction of 5-phenylfuran-2-yl)methanamine with phenylmethanamine in the presence of hydrochloric acid. The reaction conditions often include the use of molecular sieves and trifluoroacetic acid to facilitate the reductive amination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-phenyl-N-[(5-phenylfuran-2-yl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of sirtuin 2 (SIRT2), a member of the sirtuin family of enzymes. SIRT2 is involved in the deacetylation of histones and non-histone proteins, which regulates various cellular processes such as gene expression, cell cycle progression, and apoptosis . By inhibiting SIRT2, 1-phenyl-N-[(5-phenylfuran-2-yl)methyl]methanamine;hydrochloride can modulate these processes, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
(5-phenylfuran-2-yl)methanamine derivatives: These compounds share a similar core structure and have been studied for their inhibitory effects on SIRT2.
Phenylmethanamine derivatives: These compounds also exhibit biological activity and are used in various chemical syntheses.
Uniqueness: 1-phenyl-N-[(5-phenylfuran-2-yl)methyl]methanamine;hydrochloride stands out due to its dual phenyl and furan moieties, which contribute to its unique chemical properties and biological activities. Its potent inhibitory effect on SIRT2, combined with better water solubility compared to other inhibitors, makes it a promising candidate for further research and development .
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